molecular formula C14H18BrNO2 B4112522 2-(4-bromophenoxy)-N-cyclopentylpropanamide

2-(4-bromophenoxy)-N-cyclopentylpropanamide

Cat. No.: B4112522
M. Wt: 312.20 g/mol
InChI Key: RUGOORPIJMNLRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-cyclopentylpropanamide is a chemical compound that belongs to the class of amides. It is a white crystalline powder that is used in various scientific research applications. This compound is synthesized using specific methods and has a unique mechanism of action, which makes it useful in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-cyclopentylpropanamide involves the inhibition of FAAH, which leads to an increase in endocannabinoid levels. Endocannabinoids are known to play a crucial role in various physiological processes, including pain sensation, appetite, and mood regulation. Therefore, the inhibition of FAAH by this compound can lead to various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are related to the inhibition of FAAH and the subsequent increase in endocannabinoid levels. Endocannabinoids are known to have various physiological effects, including pain relief, anti-inflammatory effects, and mood regulation. Therefore, this compound can be used to study the role of endocannabinoids in various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-cyclopentylpropanamide in lab experiments include its potency as an FAAH inhibitor, which allows for the study of endocannabinoid signaling in various physiological processes. However, the limitations of using this compound include its potential toxicity and the need for proper handling and storage.

Future Directions

The future directions for the use of 2-(4-bromophenoxy)-N-cyclopentylpropanamide in scientific research include studying its effects on various physiological processes, including pain sensation, inflammation, and mood regulation. Additionally, the development of more potent and selective FAAH inhibitors can lead to better understanding of the role of endocannabinoids in various physiological and pathological processes.
Conclusion
In conclusion, this compound is a chemical compound that is used in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. The use of this compound in scientific research can lead to a better understanding of the role of endocannabinoids in various physiological and pathological processes.

Scientific Research Applications

2-(4-bromophenoxy)-N-cyclopentylpropanamide is used in various scientific research applications, including studying the mechanism of action of specific receptors and enzymes. This compound is known to be a potent inhibitor of fatty acid amide hydrolase (FAAH), which is an enzyme responsible for the degradation of endocannabinoids. Therefore, this compound is used to study the role of endocannabinoids in various physiological and pathological processes.

Properties

IUPAC Name

2-(4-bromophenoxy)-N-cyclopentylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c1-10(14(17)16-12-4-2-3-5-12)18-13-8-6-11(15)7-9-13/h6-10,12H,2-5H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUGOORPIJMNLRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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